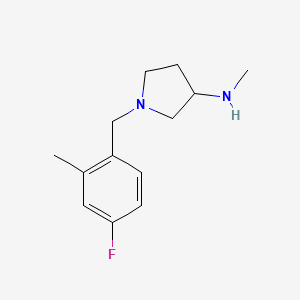![molecular formula C19H21BF4N2 B14775628 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its unique structure, which includes two phenylethyl groups attached to an imidazolium core, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
The synthesis of 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate typically involves the condensation of glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid (HBF4). This one-pot reaction provides a straightforward route to the desired imidazolium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolinium derivatives.
Substitution: The imidazolium core allows for substitution reactions, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: This compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Mécanisme D'action
The mechanism by which 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets include transition metals, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate can be compared with other similar compounds, such as:
1,3-Dimesitylimidazolium Tetrafluoroborate: Another imidazolium-based compound used in asymmetric synthesis.
1,3-Dibenzylimidazolium Tetrafluoroborate: Known for its use in various catalytic reactions.
1,3-Dicyclohexylimidazolium Tetrafluoroborate: Used in the synthesis of chiral compounds.
The uniqueness of this compound lies in its specific chiral structure, which provides distinct advantages in enantioselective synthesis .
Propriétés
Formule moléculaire |
C19H21BF4N2 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
1,3-bis(1-phenylethyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1 |
Clé InChI |
OCNADXKOLPPVOF-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)









![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)


